4-Cyclopropoxy-2-isopropylbenzonitrile
Description
4-Cyclopropoxy-2-isopropylbenzonitrile is a benzonitrile derivative characterized by a cyclopropoxy substituent at the 4-position and an isopropyl group at the 2-position of the benzene ring. The nitrile group (-CN) at the 1-position enhances its polarity and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₁₃H₁₅NO, with a molecular weight of 201.27 g/mol.
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C13H15NO/c1-9(2)13-7-12(15-11-5-6-11)4-3-10(13)8-14/h3-4,7,9,11H,5-6H2,1-2H3 |
InChI Key |
MCGXYUVBMTURSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC2CC2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-isopropylbenzonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of ionic liquids as recycling agents has been explored to enhance the green synthesis of benzonitrile derivatives . This method offers advantages such as reduced reaction time, elimination of metal salt catalysts, and simplified separation processes.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-isopropylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Cyclopropoxy-2-isopropylbenzonitrile has a wide range of scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Industry: The compound is used in the production of advanced materials and chemicals, contributing to various industrial processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-isopropylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular signaling and function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of 4-Cyclopropoxy-2-isopropylbenzonitrile, we compare it with three structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Findings :
Polarity and Solubility :
- The cyclopropoxy group in this compound increases hydrophobicity compared to simpler analogs like 4-isopropoxybenzonitrile (LogP 3.2 vs. 2.1), reducing aqueous solubility by ~70% .
- The bulky isopropyl substituent further limits solubility compared to 2-cyclopropoxy-4-methylbenzonitrile (12.5 vs. 22.8 mg/L).
Synthetic Accessibility: this compound is synthesized via nucleophilic substitution between 2-isopropyl-4-hydroxybenzonitrile and cyclopropanol under Mitsunobu conditions (yield: 78–85%). In contrast, Isopropyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate () employs multi-step esterification and Friedel-Crafts acylation, achieving higher yields (92–97%) due to optimized catalytic systems (e.g., magnetic nano solid superacids) .
Reactivity and Stability: The nitrile group in this compound is less reactive toward hydrolysis than ester groups in Isopropyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate, which requires stringent anhydrous storage . Cyclopropoxy rings exhibit ring-strain-induced reactivity, enabling regioselective modifications absent in isopropoxy analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
